molecular formula C49H90N6O5 B15281630 Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B15281630
M. Wt: 843.3 g/mol
InChI Key: UYAZXVXQXAFKBE-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that features a long aliphatic chain, a purine derivative, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate would likely involve multiple steps, including:

    Formation of the purine derivative: This could involve the reaction of a suitable precursor with reagents like formamide and acetic anhydride.

    Attachment of the aliphatic chain: This might be achieved through a series of alkylation reactions, using reagents such as alkyl halides and strong bases.

    Formation of the ester linkage: This could involve the reaction of a carboxylic acid derivative with an alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized at various points, such as the aliphatic chain or the purine ring.

    Reduction: Reduction reactions might target the carbonyl groups or the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could also be used in the development of new drugs or diagnostic tools.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or surfactants, or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating their activity.

    DNA/RNA interaction: The purine derivative might intercalate into DNA or RNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)amino)octanoate: Lacks the octyloxy group.

    Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-oxooctyl)amino)octanoate: Lacks the octyloxy group but retains the oxooctyl group.

Uniqueness

Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of a long aliphatic chain, a purine derivative, and multiple functional groups. This combination of features could confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C49H90N6O5

Molecular Weight

843.3 g/mol

IUPAC Name

octyl 8-[3-(2-amino-6-oxo-1H-purin-9-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C49H90N6O5/c1-4-7-10-13-18-25-33-43(34-26-19-14-11-8-5-2)60-45(57)36-28-21-17-23-30-38-54(39-32-40-55-42-51-46-47(55)52-49(50)53-48(46)58)37-29-22-16-20-27-35-44(56)59-41-31-24-15-12-9-6-3/h42-43H,4-41H2,1-3H3,(H3,50,52,53,58)

InChI Key

UYAZXVXQXAFKBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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